![molecular formula C16H21N3O B7470702 N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide, also known as JNJ-31001074, is a small molecule inhibitor that has been synthesized and studied for its potential use in the treatment of cancer. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which have shown promising results in preclinical studies as anticancer agents.
Wirkmechanismus
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide blocks the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents the progression of cells from the G1 to the S phase of the cell cycle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest, inhibits DNA synthesis, and promotes apoptosis. It also downregulates the expression of cyclin D1, a key regulator of the CDK4/6 pathway, and upregulates the expression of p27, a CDK inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is its potent antiproliferative activity against a variety of cancer cell lines. It has also been shown to be effective in mouse xenograft models of breast and lung cancer. However, one of the limitations of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide. One area of research is the development of more water-soluble analogs of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide that can be better administered in vivo. Another area of research is the study of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide in combination with other anticancer agents, such as chemotherapy or immunotherapy. Finally, the clinical development of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide as a potential anticancer agent is an important future direction.
Synthesemethoden
The synthesis of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide involves a multi-step process that begins with the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form the oxime derivative. This is followed by the reaction of the oxime with phosphorus oxychloride to form the imidazo[1,2-a]pyridine core structure. The final step involves the N-methylation of the imidazo[1,2-a]pyridine using methyl iodide to yield N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that it has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-6-8-13(9-7-12)18(2)16(20)14-11-19-10-4-3-5-15(19)17-14/h3-5,10-13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILKYVGBHHVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.